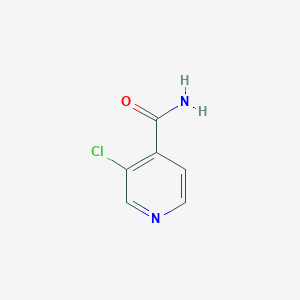

3-Chloropyridine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLLAHQNNDKXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634089 | |

| Record name | 3-Chloropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100859-32-3 | |

| Record name | 3-Chloropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Chloropyridine-4-carboxamide (CAS 100859-32-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific and technical information for 3-Chloropyridine-4-carboxamide, CAS 100859-32-3. The document synthesizes known data regarding its chemical and physical properties, potential synthetic routes, and biological significance. Due to the limited availability of detailed experimental data in the public domain, this guide also highlights areas where further research is required to fully characterize this compound.

Chemical and Physical Properties

Quantitative experimental data for this compound is scarce in publicly available literature. The following table summarizes the basic molecular information and notes the absence of specific experimental values for key physical properties.

| Property | Value | Citation |

| CAS Number | 100859-32-3 | [1] |

| Molecular Formula | C₆H₅ClN₂O | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-chloroisonicotinamide | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, a common synthetic route for the preparation of pyridine carboxamides is through the hydrolysis of the corresponding cyanopyridine.[2]

Logical Synthesis Workflow

The synthesis of this compound can be logically approached via the hydrolysis of 3-chloro-4-cyanopyridine. This precursor can be synthesized from 4-chloronicotinamide.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Note: The following are generalized procedures based on related reactions and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of 4-Chloro-3-cyanopyridine from 4-Chloronicotinamide[3]

-

Suspend 4-chloronicotinamide in cold (0 °C) tetrahydrofuran (THF) and triethylamine.

-

Slowly add phosphoryl trichloride to the suspension.

-

Allow the reaction mixture to stir for several hours while warming to room temperature.

-

Work up the reaction mixture by adding silica gel and concentrating under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-chloro-3-cyanopyridine.

Step 2: Hydrolysis of 3-Chloro-4-cyanopyridine to this compound[2]

A general method for the conversion of cyanopyridines to their corresponding amides involves refluxing with a catalyst in an aqueous solution.

-

Dissolve 3-chloro-4-cyanopyridine in water.

-

Add a suitable catalyst (e.g., manganese dioxide).

-

Reflux the reaction mixture for several hours.

-

Upon completion, cool the mixture, filter, and wash the solid.

-

Evaporate the filtrate to dryness to obtain the crude this compound, which can be further purified by recrystallization.

Biological Activity and Mechanism of Action

There is no specific information available in the searched literature regarding the biological activity, signaling pathways, or mechanism of action of this compound.

However, research on related pyridine carboxamide derivatives suggests a range of potential biological activities, including:

-

Antifungal Activity: Some pyridine carboxamide derivatives have been investigated as potential succinate dehydrogenase inhibitors, exhibiting antifungal properties.

-

Antibacterial Activity: Studies on other substituted pyridine carboxamides have shown activity against various bacterial strains, including Mycobacterium tuberculosis.[4]

-

Enzyme Inhibition: Nicotinamide, a related compound, is known to inhibit sirtuin enzymes through a base exchange pathway.[5] Covalent inhibition of enzymes has also been observed with certain nitrile-containing compounds.[6]

It is important to note that these activities are reported for structurally related compounds and cannot be directly attributed to this compound without specific experimental validation.

Signaling Pathways and Experimental Workflows

Due to the lack of information on the biological targets and mechanism of action for this compound, no signaling pathway or experimental workflow diagrams can be generated at this time.

Conclusion

This compound (CAS 100859-32-3) is a chemical intermediate for which detailed public domain information is limited. While its basic molecular formula is established and logical synthetic routes can be proposed based on general chemical principles, a thorough characterization of its physical, chemical, and biological properties is lacking. Further experimental investigation is necessary to determine its spectroscopic data, confirm its properties, and explore its potential biological activities. This guide serves as a summary of the currently available information and a call for further research to elucidate the full profile of this compound.

References

- 1. This compound | 100859-32-3 | Buy Now [molport.com]

- 2. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]

- 3. 4-Chloro-3-cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of the human sirtuin enzyme SIRT3 by nicotinamide: computational and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Correlating Predicted Reactivities with Experimental Inhibition Data of Covalent ChlaDUB1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloropyridine-4-carboxamide: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloropyridine-4-carboxamide, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its molecular structure, chemical formula, and available physicochemical properties. Furthermore, it explores the broader context of pyridine carboxamides in drug discovery, outlining a representative synthesis protocol and discussing a known biological signaling pathway in which similar compounds are active. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this class of molecules.

Molecular Structure and Chemical Formula

This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The structure is characterized by a chlorine atom substituted at the 3-position and a carboxamide group (-CONH₂) at the 4-position of the pyridine ring.

Chemical Formula: C₆H₅ClN₂O[1]

CAS Number: 100859-32-3[1]

The structural formula of this compound is depicted in the diagram below.

Figure 1: Molecular Structure of this compound.

Physicochemical Properties

| Property | 3-Chloropyridine | 3-Chloropyridine-4-carboxaldehyde | This compound |

| Molecular Formula | C₅H₄ClN[2][3] | C₆H₄ClNO[4] | C₆H₅ClN₂O[1] |

| Molecular Weight ( g/mol ) | 113.54[2][3] | 141.56[4] | 156.57 |

| Melting Point (°C) | -0.50[5] | 58-62[4] | Data not available |

| Boiling Point (°C) | 148[3][5][6] | 93 at 6 mmHg[4] | Data not available |

| Density (g/cm³) | 1.194 at 25 °C[2] | 1.3 ± 0.1[4] | Data not available |

| Solubility in Water | Slightly soluble[7] | Data not available | Data not available |

| Appearance | Colorless to light yellow liquid[5] | White to yellow crystalline powder[4] | Data not available |

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common method for the synthesis of carboxamides from nitriles is through hydrolysis. A plausible synthetic route would involve the hydrolysis of 3-chloro-4-cyanopyridine. While the direct conversion is not explicitly detailed, a related synthesis of 4-chloro-3-cyanopyridine from 4-chloropyridine-3-carboxamide is documented, suggesting the reverse reaction is a standard procedure.[8]

Representative Protocol: Hydrolysis of a Cyanopyridine to a Carboxamide

This protocol is adapted from the synthesis of a related compound, 3-chloropyrazine-2-carboxamide, and represents a general approach that could be optimized for the synthesis of this compound.

Materials:

-

3-Chloro-4-cyanopyridine (starting material)

-

Concentrated sulfuric acid

-

Deionized water

-

Sodium carbonate solution (saturated)

-

Organic solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, cautiously add 3-chloro-4-cyanopyridine to an appropriate volume of concentrated sulfuric acid while maintaining a low temperature (e.g., using an ice bath).

-

Hydrolysis: Allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to facilitate the hydrolysis of the nitrile group to the carboxamide. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate until the pH is neutral or slightly basic. This should be done with caution as the neutralization process is exothermic and will release carbon dioxide.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry them over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system to yield the final product.

Biological Significance and Signaling Pathways

While specific biological activities and signaling pathways for this compound are not extensively documented, the broader class of pyridine carboxamides has garnered significant attention in drug discovery for a range of therapeutic areas. These compounds are known to exhibit antifungal, antitubercular, and kinase inhibitory activities.

Antifungal Activity: Inhibition of Succinate Dehydrogenase

Several pyridine carboxamide derivatives have been identified as potent antifungal agents. Their mechanism of action often involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[9][10] Inhibition of SDH disrupts cellular respiration and energy production in fungi, leading to cell death.

The logical workflow for the mechanism of action of a pyridine carboxamide as an SDH inhibitor is illustrated below.

Figure 2: Logical workflow of antifungal action via SDH inhibition.

Kinase Inhibition

Pyridine carboxamides have also been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. For instance, derivatives of pyridine-2-carboxamide have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making them promising candidates for cancer immunotherapy.[11] Similarly, chloropyrimidine derivatives have been developed as covalent inhibitors of the kinase MSK1.[12]

The general signaling pathway involving kinase inhibition is depicted below.

Figure 3: General signaling pathway of kinase inhibition.

Antitubercular Activity

Carboxamide-containing compounds have shown promise as antitubercular agents. Some indole-4-carboxamides, for example, act as prodrugs that are metabolized by Mycobacterium tuberculosis to an active form that inhibits tryptophan biosynthesis, an essential pathway for the bacterium's survival.[13] While the specific mechanism for this compound is unknown, this represents a potential area of investigation for its antitubercular properties.

Conclusion

This compound is a molecule with a well-defined chemical structure and formula. While specific experimental data on its physicochemical properties and synthesis are limited in publicly accessible literature, its structural motifs are common in compounds with significant biological activities. The broader class of pyridine carboxamides has demonstrated considerable potential in drug discovery, particularly as antifungal agents and kinase inhibitors. This technical guide provides a foundational understanding of this compound and its context within medicinal chemistry, offering a starting point for further research and development.

References

- 1. This compound | 100859-32-3 | Buy Now [molport.com]

- 2. chempanda.com [chempanda.com]

- 3. 3-Chloropyridine - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 3-Chloropyridine | 626-60-8 [chemicalbook.com]

- 7. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chloro-3-cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Chloropyridine-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloropyridine-4-carboxamide, a key intermediate in pharmaceutical and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 3-chloropyridine and various pyridine carboxamide derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.70 | s | 1H | H-2 |

| ~8.55 | d | 1H | H-6 |

| ~8.0 (broad s) | 1H | -NH₂ | |

| ~7.7 (broad s) | 1H | -NH₂ | |

| ~7.60 | d | 1H | H-5 |

s = singlet, d = doublet, broad s = broad singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O |

| ~152 | C-6 |

| ~150 | C-2 |

| ~142 | C-4 |

| ~131 | C-3 |

| ~124 | C-5 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amide) |

| ~1680 | Strong | C=O stretch (amide I) |

| ~1600 | Medium | N-H bend (amide II) |

| ~1580, ~1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1100 | Medium | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 156/158 | [M]⁺ and [M+2]⁺ molecular ions (due to ³⁵Cl and ³⁷Cl isotopes) |

| 140/142 | Loss of NH₂ |

| 111/113 | Loss of CONH₂ |

| 75 | Pyridine ring fragment |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum in the desired mass range, ensuring to capture the expected molecular ion peaks. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships between different spectroscopic techniques for structural elucidation.

The Elusive Biological Profile of 3-Chloropyridine-4-carboxamide Derivatives: A Technical Overview of Related Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide, therefore, addresses this information gap by providing a detailed overview of the biological activities of closely related pyridine carboxamide and nicotinamide derivatives. By examining these analogous structures, we can infer potential therapeutic applications and understand the experimental approaches that would be relevant for the evaluation of 3-chloropyridine-4-carboxamide derivatives, should they become a focus of future research. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in this chemical space.

I. Biological Activities of Related Pyridine Carboxamide Derivatives

Derivatives of the broader pyridine carboxamide class have demonstrated a wide range of biological activities, indicating the potential for this scaffold in various therapeutic areas. The following sections summarize key findings for related compounds, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

The pyridine carboxamide scaffold is a common feature in a variety of anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.

Sorafenib Analogs: Sorafenib, an approved multikinase inhibitor for the treatment of renal cell and hepatocellular carcinoma, features a pyridine-2-carboxamide core. Research into derivatives of sorafenib where the amide part is modified has been conducted. These studies have shown that such modifications can lead to compounds with potent antiproliferative activity, sometimes exceeding that of the parent drug.

Other Carboxamide Derivatives: Various other carboxamide derivatives have been synthesized and evaluated for their anticancer properties. For instance, N-substituted 1H-indole-2-carboxamides have shown significant cytotoxicity against breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116) cell lines.[1] Similarly, thiophene carboxamide derivatives have been investigated as biomimetics of the anticancer agent Combretastatin A-4.[2]

Quantitative Data on Related Carboxamide Derivatives (Anticancer Activity)

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-substituted 1H-indole-2-carboxamides | K-562 | 0.33 - 0.61 | [1] |

| HCT-116 | ~1.01 | [1] | |

| MCF-7 | 7.16 - 10.6 | [1] | |

| Thiophene Carboxamide Derivatives | Hep3B | 5.46 - 12.58 | [2] |

| Pyrazole-5-carboxamide Derivatives | MGC-803 | Potent Inhibition | [3] |

| Pyrido[1,2-a]pyrimidine-3-carboxamides | Various | Promising Activity | [4] |

Antimicrobial Activity

Antibacterial Activity: Pyridine-3-carboxamide analogs have been synthesized and evaluated as agents against bacterial wilt in tomatoes caused by Ralstonia solanacearum.[5] Some of these compounds have shown good inhibitory activity.

Antimycobacterial Activity: While not a direct derivative, 3-chloropyrazine-2-carboxamide derivatives, which are structurally similar, have been synthesized and evaluated for their antimycobacterial activity. Several compounds in this class have demonstrated whole-cell activity against Mycobacterium tuberculosis H37Rv with MIC values ranging from 6 to 42 µM.[6]

Quantitative Data on Related Carboxamide Derivatives (Antimicrobial Activity)

| Compound Class | Organism | Activity Metric | Value | Reference |

| Pyridine-3-carboxamide Analogs | Ralstonia solanacearum | Inhibitory Activity | Good | [5] |

| 3-Chloropyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | MIC | 6 - 42 µM | [6] |

Enzyme Inhibition

The pyridine carboxamide scaffold is a key component of various enzyme inhibitors.

SHP2 Inhibition: Substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a critical regulator in cancer proliferation pathways. One such compound demonstrated an IC50 of 0.13 nM against SHP2.[7]

Urease Inhibition: Pyridine carboxamide and carbothioamide derivatives have been investigated as urease inhibitors. Some compounds in this class have shown significant activity with IC50 values in the low micromolar range.[8]

Succinate Dehydrogenase Inhibition: Novel pyridine carboxamides have been designed as potential succinate dehydrogenase (SDH) inhibitors with antifungal activity. One derivative showed inhibitory activity against Botrytis cinerea SDH comparable to the commercial fungicide thifluzamide.[9]

Quantitative Data on Related Carboxamide Derivatives (Enzyme Inhibition)

| Compound Class | Target Enzyme | IC50 | Reference |

| Substituted Pyridine Carboxamides | SHP2 | 0.13 nM | [7] |

| Pyridine Carbothioamide Derivatives | Urease | 1.07 µM | [8] |

| Pyridine Carboxamide Derivatives | Botrytis cinerea SDH | Comparable to Thifluzamide | [9] |

II. Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and biological evaluation of novel compounds. The following are representative methodologies for the synthesis and key biological assays of pyridine carboxamide derivatives, which can be adapted for the study of this compound derivatives.

General Synthesis of Pyridine Carboxamide Derivatives

A common method for the synthesis of pyridine carboxamide derivatives involves the coupling of a pyridine carboxylic acid with an appropriate amine.

Example Protocol: Synthesis of Sorafenib Derivatives

-

Preparation of Acid Chloride: Picolinic acid is converted to 4-chloropyridine-2-carbonyl chloride hydrochloride using thionyl chloride.

-

Amide Formation: The resulting acid chloride is reacted with various amines to yield 4-chloro-pyridine-2-carboxamides.

-

Coupling Reaction: The 4-chloro-pyridine-2-carboxamides are then coupled with 4-aminophenol to produce 4-(4-aminophenoxy)-pyridine-2-carboxamides.

-

Final Product Formation: The final derivatives are obtained by reacting the intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Caption: General synthetic scheme for Sorafenib derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN113316577A - ä½ä¸ºæ²»çåçGLi1æå¶å - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 3-Chloropyridine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropyridine-4-carboxamide is a versatile heterocyclic compound that has emerged as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its unique structural features, including the reactive chlorine atom and the hydrogen-bonding capabilities of the carboxamide group, make it an attractive scaffold for the development of novel therapeutics and agrochemicals. This in-depth technical guide explores the potential research applications of this compound, focusing on its role as a key intermediate in the synthesis of targeted therapies, particularly in oncology and infectious diseases. We will delve into its application in the development of kinase inhibitors, antifungal agents, and other emerging therapeutic areas. This guide will provide a comprehensive overview of its chemical properties, synthesis, and the biological activities of its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound, with its distinct substitution pattern, offers a valuable platform for medicinal chemists. The presence of a chlorine atom at the 3-position provides a handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The carboxamide group at the 4-position is a key pharmacophoric element, capable of forming critical hydrogen bond interactions within the binding sites of enzymes and receptors.

This guide will illuminate the potential of this compound as a pivotal intermediate in drug discovery and development, with a particular focus on its derivatives that have shown promise as:

-

Kinase Inhibitors: Targeting aberrant kinase signaling is a cornerstone of modern cancer therapy.

-

Antifungal Agents: Addressing the growing challenge of fungal resistance.

-

Other Therapeutic Areas: Exploring the broader potential in various disease contexts.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O |

| Molecular Weight | 156.57 g/mol |

| CAS Number | 100859-32-3 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 155-159 °C |

| Solubility | Soluble in organic solvents like DMSO and DMF |

| Purity | Typically ≥98% |

Synthesis of this compound

The synthesis of this compound is a critical step in its utilization as a research tool and building block. A common and efficient method involves the hydrolysis of 3-chloro-4-cyanopyridine.

Experimental Protocol: Hydrolysis of 3-Chloro-4-cyanopyridine

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

3-Chloro-4-cyanopyridine

-

Concentrated Sulfuric Acid

-

Deionized Water

-

Sodium Hydroxide (or other suitable base)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-cyanopyridine.

-

Acid Hydrolysis: Slowly add concentrated sulfuric acid to the flask while cooling in an ice bath to control the exothermic reaction.

-

Heating: Once the addition is complete, heat the reaction mixture to a temperature between 80-100°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8. This will cause the product to precipitate.

-

Isolation: Collect the precipitated solid by filtration and wash it with cold deionized water.

-

Extraction (Optional): If the product does not fully precipitate, the aqueous solution can be extracted with a suitable organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity product.

Caption: A simplified workflow for the synthesis of this compound.

Potential Research Applications

The true potential of this compound lies in its utility as a scaffold for generating a multitude of derivatives with diverse biological activities.

As a Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine-carboxamide scaffold is a common feature in many approved and investigational kinase inhibitors.

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[1][2][3] Inhibition of SHP2 is a promising therapeutic strategy. Derivatives of pyridine carboxamides have been identified as potent allosteric inhibitors of SHP2.[1]

Caption: Inhibition of the SHP2 signaling pathway by pyridine carboxamide derivatives.

Quantitative Data: SHP2 Inhibition

| Compound ID | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) |

| C6 [1] | SHP2 | 0.13 | MV-4-11 | 3.5 |

Note: Compound C6 is a substituted pyridine carboxamide derivative, highlighting the potential of this scaffold.

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival and proliferation.[4][5] Targeting PIM-1 is another attractive strategy for cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Chloropyridine-4-Carboxamide Scaffold: A Versatile Building Block for Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropyridine-4-carboxamide is a key chemical intermediate that serves as a versatile scaffold in the synthesis of a diverse range of bioactive molecules. While not a receptor antagonist in its own right, its structural motifs are integral to the pharmacophores of compounds targeting various receptors and enzymes. This technical guide explores the role of the this compound core in medicinal chemistry, with a particular focus on its incorporation into receptor antagonists. We will delve into the synthesis of this scaffold, its derivatization into potent bioactive agents, and present key quantitative data and experimental methodologies for representative compounds.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its ability to form hydrogen bonds, its aromatic nature, and its susceptibility to a wide range of chemical modifications make it an attractive starting point for drug discovery. The addition of a carboxamide group at the 4-position and a chlorine atom at the 3-position of the pyridine ring creates this compound, a molecule with specific electronic and steric properties that can be exploited for targeted drug design. The chlorine atom can act as a key interaction point or a leaving group for further functionalization, while the carboxamide group provides a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.

This guide will provide a comprehensive overview of the utility of the this compound scaffold, with a focus on its application in the development of receptor antagonists and other bioactive compounds.

Synthesis of the this compound Scaffold

The synthesis of this compound is a critical first step in the development of more complex derivatives. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Chloro-4-cyanopyridine

-

Concentrated sulfuric acid

-

Water

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Standard laboratory glassware and equipment

Procedure:

-

Hydrolysis of the Nitrile: 3-Chloro-4-cyanopyridine is carefully added to an excess of cold, concentrated sulfuric acid with stirring. The mixture is then gently heated to facilitate the hydrolysis of the nitrile group to a primary amide.

-

Reaction Quenching and Neutralization: After the reaction is complete (monitored by TLC), the mixture is cooled and slowly poured onto crushed ice. The acidic solution is then carefully neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: The aqueous solution is extracted multiple times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the desired purity.

The 3-Chloropyridine Scaffold in Receptor Antagonism: Case Study of a TRPV1 Antagonist

While this compound itself is not a receptor antagonist, the closely related "3-chloropyridine" moiety is a key component of potent antagonists for various receptors. A prominent example is the vanilloid receptor 1 (TRPV1) antagonist, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC) .[1] This compound demonstrates the importance of the 3-chloropyridine fragment in achieving high-affinity binding and functional antagonism.

Quantitative Data for BCTC

The antagonist activity of BCTC has been characterized in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Value | Assay Type | Receptor/Channel | Species | Reference |

| IC50 (Capsaicin-induced activation) | 35 nM | Functional Assay | Vanilloid Receptor 1 (VR1) | Rat | [1] |

| IC50 (Acid-induced activation) | 6.0 nM | Functional Assay | Vanilloid Receptor 1 (VR1) | Rat | [1] |

Table 1: In vitro activity of the TRPV1 antagonist BCTC, a molecule containing the 3-chloropyridine scaffold.

Experimental Protocol: In Vitro Functional Assay for TRPV1 Antagonism

The following is a generalized protocol for assessing the antagonist activity of compounds like BCTC at the TRPV1 receptor, based on common methodologies.

Materials:

-

HEK293 cells stably expressing rat TRPV1

-

Cell culture medium and supplements

-

Fluo-4 AM calcium indicator dye

-

Capsaicin (agonist)

-

Test compound (e.g., BCTC)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

96-well black-walled, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed the TRPV1-expressing HEK293 cells into 96-well plates and allow them to adhere and grow to a confluent monolayer.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM dye in the dark to allow for intracellular calcium indicator loading.

-

Compound Incubation: After washing to remove excess dye, incubate the cells with various concentrations of the test compound (e.g., BCTC) or vehicle control for a specified period.

-

Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a solution of the agonist (capsaicin) to all wells to stimulate the TRPV1 channels.

-

Data Analysis: The change in fluorescence intensity, corresponding to the influx of calcium, is measured over time. The antagonist effect is determined by the reduction in the capsaicin-induced fluorescence signal in the presence of the test compound. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between molecules, pathways, and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.

Caption: Synthetic workflow for this compound.

Caption: Simplified TRPV1 signaling and the antagonistic action of BCTC.

Caption: Experimental workflow for the TRPV1 functional assay.

Other Bioactive Molecules Incorporating the this compound Scaffold

The utility of the this compound scaffold extends beyond TRPV1 antagonists. Derivatives have been investigated for a range of other biological activities, including:

-

Enzyme Inhibition: The scaffold has been incorporated into molecules designed to inhibit enzymes such as Poly (ADP-ribose) polymerase (PARP), which are important targets in cancer therapy.

-

Other Receptor Modulation: The pyridine carboxamide core is found in ligands for other G-protein coupled receptors (GPCRs) and ion channels, although specific examples directly derived from this compound are less common in the public literature.

The continued exploration of this scaffold in medicinal chemistry is likely to yield novel compounds with a wide array of therapeutic applications.

Conclusion

This compound is a valuable and versatile building block in drug discovery and development. While not possessing intrinsic receptor antagonist activity, its structural features are readily incorporated into more complex molecules that exhibit potent and selective biological effects. The case of the TRPV1 antagonist BCTC highlights the successful application of the 3-chloropyridine moiety in achieving high-affinity antagonism. The synthetic accessibility of this compound and its amenability to chemical modification ensure its continued importance as a scaffold for the generation of novel therapeutic agents. Future research in this area will undoubtedly uncover new derivatives with diverse pharmacological profiles, further cementing the role of this scaffold in medicinal chemistry.

References

starting materials for 3-Chloropyridine-4-carboxamide synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for the preparation of 3-Chloropyridine-4-carboxamide, a key intermediate in the pharmaceutical and agrochemical industries. This document provides a detailed overview of the common starting materials, reaction pathways, and experimental protocols.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through two primary pathways: the amidation of 3-chloropyridine-4-carboxylic acid and the partial hydrolysis of 3-chloro-4-cyanopyridine. The choice of route often depends on the availability and cost of the starting materials.

Pathway 1: Amidation of 3-Chloropyridine-4-carboxylic Acid

This is a direct and widely used method for the synthesis of amides. The carboxylic acid is first activated to a more reactive species, such as an acyl chloride or an active ester, which then readily reacts with an ammonia source.

Experimental Protocols

Method A: Thionyl Chloride Mediated Amidation

This classic method involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by amination.

-

Activation of the Carboxylic Acid: To a solution of 3-chloropyridine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as toluene or dichloromethane, thionyl chloride (1.1-1.5 equivalents) is added, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically heated to reflux for 1-3 hours until the evolution of gas ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 3-chloropyridine-4-carbonyl chloride.

-

Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) and cooled in an ice bath. A solution of aqueous ammonia or ammonia gas is then introduced into the reaction mixture. The reaction is typically stirred for 1-2 hours at 0-5 °C and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Method B: Peptide Coupling Agent Mediated Amidation

Modern peptide coupling reagents offer a milder and often more efficient alternative for amide bond formation.

-

Reaction Setup: To a solution of 3-chloropyridine-4-carboxylic acid (1 equivalent) in an aprotic solvent like DMF or dichloromethane, a peptide coupling reagent such as HATU (1.1 equivalents) or PyBOP (1.1 equivalents) is added, along with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA, 2-3 equivalents).

-

Amidation: An ammonia source, such as ammonium chloride (1.2 equivalents), is added to the reaction mixture. The reaction is stirred at room temperature for 2-16 hours, and its progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is diluted with water, and the product is extracted with an organic solvent. The organic layer is washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by recrystallization or column chromatography.

Pathway 2: Partial Hydrolysis of 3-Chloro-4-cyanopyridine

The controlled hydrolysis of the nitrile group in 3-chloro-4-cyanopyridine offers another viable route to the desired carboxamide. The key challenge in this pathway is to prevent over-hydrolysis to the carboxylic acid.

Experimental Protocol

Controlled Acidic or Basic Hydrolysis

-

Reaction Setup: 3-chloro-4-cyanopyridine (1 equivalent) is dissolved in a suitable solvent. For acidic hydrolysis, concentrated sulfuric acid is often used, while for basic hydrolysis, a solution of sodium hydroxide or hydrogen peroxide in a mixed solvent system can be employed.

-

Hydrolysis: The reaction temperature and time are critical parameters to control the selectivity of the hydrolysis. The reaction is typically carried out at a moderate temperature (e.g., 40-80 °C) and monitored closely.

-

Work-up and Purification: Once the starting material is consumed and before significant formation of the carboxylic acid is observed, the reaction is quenched. For acidic hydrolysis, the mixture is carefully poured onto ice and neutralized with a base to precipitate the product. For basic hydrolysis, the pH is adjusted to neutral with an acid. The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Synthesis of Key Starting Materials

Synthesis of 3-Chloro-4-cyanopyridine

A common method for the synthesis of 3-chloro-4-cyanopyridine is the chlorination of 4-cyanopyridine.

Experimental Protocol

-

Lithiation: A solution of 2,2,6,6-tetramethylpiperidine (2.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -30 °C. n-Butyllithium (2.0 equivalents) is added slowly, and the mixture is stirred for 15 minutes at room temperature before being cooled to -78 °C.

-

Addition of 4-Cyanopyridine: A solution of 4-cyanopyridine (1 equivalent) in THF is added dropwise to the reaction mixture at -78 °C. The stirring is continued for 30 minutes.

-

Chlorination: A solution of a chlorinating agent, such as hexachloroethane (2.0 equivalents), in THF is then added to the reaction mixture.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield 3-chloro-4-cyanopyridine.

Synthesis of 3-Chloropyridine-4-carboxylic Acid

This precursor can be prepared by the hydrolysis of 3-chloro-4-cyanopyridine or by the oxidation of a suitable precursor like 3-chloro-4-methylpyridine.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its precursors. Please note that yields can vary depending on the specific reaction conditions and scale.

| Starting Material(s) | Product | Reagents | Typical Yield |

| 3-Chloropyridine-4-carboxylic Acid | This compound | Thionyl chloride, Ammonia | Good to Excellent |

| 3-Chloropyridine-4-carboxylic Acid | This compound | HATU, DIEA, NH₄Cl | High |

| 3-Chloro-4-cyanopyridine | This compound | H₂SO₄ or NaOH (controlled) | Moderate to Good |

| 4-Cyanopyridine | 3-Chloro-4-cyanopyridine | n-BuLi, TMP, C₂Cl₆ | Good |

| 3-Chloro-4-cyanopyridine | 3-Chloropyridine-4-carboxylic Acid | Strong acid or base hydrolysis | High |

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathways to this compound.

Caption: Experimental workflow for the amidation of 3-chloropyridine-4-carboxylic acid.

Caption: Experimental workflow for the partial hydrolysis of 3-chloro-4-cyanopyridine.

3-Chloropyridine-4-carboxamide literature review and background

An In-depth Technical Guide to 3-Chloropyridine-4-carboxamide

Introduction

This compound is a fine chemical intermediate with significant applications in the pharmaceutical and material science sectors. Its molecular formula is C6H5ClN2O, and it is also known by its CAS number 100859-32-3. This document provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a stable chemical building block for organic synthesis. The presence of a chlorine atom on the pyridine ring makes it a versatile precursor for various substitution reactions, allowing for the introduction of diverse functional groups.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Chloropyridine | 3-Chloropyridine-2-carboxamide |

| CAS Number | 100859-32-3[1] | 626-60-8 | 114080-95-4 |

| Molecular Formula | C6H5ClN2O[1] | C5H4ClN | C6H5ClN2O |

| Molecular Weight | 156.57 g/mol | 113.54 g/mol | 156.57 g/mol |

| Purity | ≥98.0% | - | - |

| Appearance | - | Colorless liquid | - |

| Storage | Keep sealed and away from direct light | - | - |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, general synthetic strategies for related compounds can provide insight into its preparation. The synthesis of pyridine carboxamide derivatives often involves the amidation of the corresponding carboxylic acid or the hydrolysis of a nitrile precursor.

General Synthesis Workflow

A plausible synthetic route to this compound would likely involve the preparation of a 3-chloropyridine-4-carbonitrile intermediate, followed by hydrolysis to the amide. The following diagram illustrates a generalized workflow for the synthesis of a substituted pyridine carboxamide.

Caption: Generalized synthetic workflow for pyridine-4-carboxamides.

Experimental Protocol for a Related Compound: Synthesis of 2-chloro-4-methyl-3-carboxamide

A patented method for the synthesis of a related compound, 2-chloro-4-methyl-3-carboxamide, involves the hydrolysis of 2-chloro-4-methyl-3-pyridinecarbonitrile in concentrated sulfuric acid. This approach highlights a common strategy for converting a nitrile to a carboxamide in the pyridine series.

Biological Activities and Drug Development Potential

This compound is recognized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). While specific biological data for this compound is scarce in publicly available literature, the broader class of pyridine carboxamides has been extensively investigated for various therapeutic applications.

Derivatives of pyridine carboxamides have shown a wide range of biological activities, including but not limited to:

-

Anticancer agents: Certain N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been evaluated for their antiproliferative activity and as Aurora-A kinase inhibitors.

-

Antifungal agents: Novel pyridine carboxamide derivatives have been designed and synthesized as potential succinate dehydrogenase inhibitors with antifungal activity.

-

Anti-inflammatory and Analgesic agents: The versatile chemical structure of chloropyridine carboxamide derivatives allows for modifications that are particularly noted in the development of anti-inflammatory and analgesic drugs.

-

Antimicrobial agents: Pyridine-3-carboxamide analogs have been developed and shown to be effective against bacterial wilt in tomatoes caused by Ralstonia solanacearum.

Logical Relationship in Drug Discovery

The use of this compound as a building block in drug discovery follows a logical progression from initial synthesis to the development of new therapeutic agents.

Caption: Logical workflow for drug discovery using this compound.

Conclusion

This compound is a valuable chemical intermediate with considerable potential in the fields of pharmaceutical sciences and material development. While detailed public data on its specific synthesis and biological activity is limited, the well-established importance of the pyridine carboxamide scaffold in medicinal chemistry underscores the significance of this compound as a starting point for the synthesis of novel molecules with therapeutic potential. Further research into the specific properties and applications of this compound is warranted to fully explore its utility.

References

An In-depth Technical Guide on the Safety and Handling of 3-Chloropyridine-4-carboxamide

Section 1: Hazard Identification and Classification

Based on analogous compounds, 3-Chloropyridine-4-carboxamide is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS classifications for similar compounds suggest that this chemical may be harmful if swallowed, toxic or fatal in contact with skin or if inhaled, and may cause skin, eye, and respiratory irritation.[1][2] It may also be suspected of causing genetic defects and could be very toxic to aquatic life with long-lasting effects.[1][2]

Table 1: GHS Hazard Statements for Structurally Similar Compounds

| Hazard Statement | Description | Source Compound |

| H227 | Combustible liquid. | 3-Chloropyridine[1][2] |

| H301 / H302 | Toxic / Harmful if swallowed. | This compound (from supplier)[3], 3-Chloropyridine[1] |

| H310 + H330 | Fatal in contact with skin or if inhaled. | 3-Chloropyridine[1] |

| H311 | Toxic in contact with skin. | 3-Chloropyridine[2] |

| H315 | Causes skin irritation. | 2-Chloropyridine-4-carboxamide[4], 3-Chloropyridine[1][2] |

| H318 / H319 | Causes serious eye damage / irritation. | 2-Chloropyridine-4-carboxamide[4], 3-Chloropyridine[1] |

| H335 | May cause respiratory irritation. | 2-Chloropyridine-4-carboxamide[4], 3-Chloropyridine[1][2] |

| H341 | Suspected of causing genetic defects. | 3-Chloropyridine[2] |

| H373 | May cause damage to organs through prolonged or repeated exposure. | 3-Chloropyridine[1] |

| H410 | Very toxic to aquatic life with long lasting effects. | 3-Chloropyridine[1] |

Section 2: Physical and Chemical Properties

Quantitative data for this compound is limited. The table below includes data for 3-Chloropyridine as a reference.

Table 2: Physical and Chemical Properties of 3-Chloropyridine

| Property | Value |

| Molecular Formula | C5H4ClN |

| Molecular Weight | 113.54 g/mol [5] |

| Appearance | Clear liquid[6] |

| Boiling Point | 147 - 150 °C @ 760 mmHg[6] |

| Flash Point | 66 °C[6] |

| Specific Gravity | 1.190[6] |

| pH | 7.0 (10 g/L aq. sol.)[6] |

Section 3: Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure risk.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][6]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, or a self-contained breathing apparatus (SCBA) for emergency situations.[1][2]

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][2][6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4][6]

-

Keep away from heat, sparks, open flames, and hot surfaces.[1][2][6]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4][6]

-

Keep away from incompatible materials such as strong oxidizing agents.[2][6]

Section 4: First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Call a physician immediately.[1][2][4][6] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Call a physician immediately.[1][2][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist.[1][2][4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[1][3][6] |

Section 5: Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Evacuate personnel to a safe area.

-

Wear appropriate PPE, including a self-contained breathing apparatus.[1]

-

Ensure adequate ventilation.

-

Remove all sources of ignition.[6]

-

Prevent further leakage or spillage if safe to do so.

-

Contain the spill with inert absorbent material (e.g., sand, earth) and place it in a suitable container for disposal.[3]

-

Do not let the product enter drains.[3]

Fire-Fighting:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Wear a self-contained breathing apparatus for firefighting if necessary.[4]

-

Combustible liquid; containers may explode when heated.[1][2]

Section 6: Experimental Protocols and Signaling Pathways

Currently, there are no publicly available, detailed experimental protocols specifically for the handling and use of this compound in a research context. Similarly, information regarding its specific signaling pathways and mechanism of toxicity is not available in the provided search results. Researchers should develop their own standard operating procedures (SOPs) based on the information in this guide and in consultation with their institution's environmental health and safety department.

References

solubility profile of 3-Chloropyridine-4-carboxamide in common lab solvents

Solubility Profile of 3-Chloropyridine-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of this compound in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on structural analysis and outlines detailed experimental protocols for determining precise solubility values.

Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure, including the presence of polar and nonpolar functional groups, and its ability to form intermolecular interactions with the solvent. This compound possesses a pyridine ring, a chloro substituent, and a carboxamide group.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

Chloro Group: This group is weakly polar and contributes to the overall lipophilicity of the molecule.

-

Carboxamide Group: The amide functionality is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

Based on these features, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxamide group suggests potential for hydrogen bonding with protic solvents. However, the overall molecule has a significant nonpolar character contributed by the pyridine ring and the chloro substituent. Therefore, low to moderate solubility is expected in water, which may increase in more polar organic solvents like ethanol and methanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar functional groups. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are particularly strong solvents for amides. High solubility is anticipated in DMSO and DMF. Acetonitrile is also expected to be a reasonably good solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxamide and the pyridine nitrogen, very low solubility is expected in nonpolar solvents.

-

Other Common Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Intermediate solubility is predicted in these solvents, depending on the balance between their polarity and the structural features of this compound.

A summary of the predicted qualitative solubility is presented in the table below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Category | Common Lab Solvents | Predicted Solubility |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Low to Moderate |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High |

| Nonpolar | Hexane, Toluene, Cyclohexane | Very Low |

| Intermediate Polarity | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Low to Moderate |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the solubility of a solid compound in various solvents.

Kinetic (Shake-Flask) Method for Thermodynamic Solubility

This is the gold-standard method for determining the thermodynamic equilibrium solubility.

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The equilibration time is critical and should be determined empirically (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, use centrifugation followed by careful withdrawal of the supernatant, or filter the solution through a syringe filter (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility).

-

Quantification: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask method.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be employed. These are often kinetic solubility measurements.

a) Miniaturized Shake-Flask Method:

This is a scaled-down version of the traditional shake-flask method, often performed in 96-well plates.

Methodology:

-

Dispensing: Dispense a known amount of solid this compound into each well of a 96-well plate.

-

Solvent Addition: Add a known volume of different solvents to the wells.

-

Sealing and Incubation: Seal the plate and incubate on a plate shaker at a controlled temperature for a shorter period (e.g., 1-4 hours).

-

Clarification: Centrifuge the plate to pellet the undissolved solid.

-

Analysis: Transfer the supernatant to a new plate and determine the concentration, typically by UV-Vis spectrophotometry or LC-MS.

b) Turbidimetric (Nephelometric) Method:

This method determines the point at which a compound precipitates from a solution.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Titration: Add small aliquots of the stock solution to an aqueous buffer or the target solvent in a multi-well plate.

-

Precipitation Detection: Monitor the solution for the onset of precipitation using a plate reader that can measure turbidity (light scattering). The concentration at which precipitation occurs is the kinetic solubility.

Workflow for High-Throughput Solubility Screening

Caption: High-throughput solubility screening workflows.

This guide provides a foundational understanding of the likely solubility characteristics of this compound and offers robust experimental frameworks for its quantitative determination. For drug development professionals, obtaining precise solubility data is a critical step in formulation, bioavailability assessment, and overall candidate selection.

Methodological & Application

Application Note: A Two-Step Synthesis of 3-Chloropyridine-4-carboxamide from 3-Chloropyridine

Introduction

3-Chloropyridine-4-carboxamide is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is present in a number of biologically active molecules, making its efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This application note provides a detailed two-step protocol for the synthesis of this compound, starting from the readily available 3-chloropyridine. The described methodology involves a palladium-catalyzed cyanation followed by a manganese dioxide-catalyzed hydrolysis, offering a reproducible and scalable route to the target compound.

Overall Synthetic Scheme

The synthesis of this compound from 3-chloropyridine is achieved in two sequential steps:

-

Step 1: Palladium-Catalyzed Cyanation. 3-chloropyridine is converted to the intermediate 3-chloro-4-cyanopyridine via a palladium-catalyzed cross-coupling reaction with potassium ferrocyanide as the cyanide source.

-

Step 2: Manganese Dioxide-Catalyzed Hydrolysis. The intermediate 3-chloro-4-cyanopyridine is then hydrolyzed in the presence of a manganese dioxide catalyst to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-cyanopyridine

This protocol is adapted from a general method for the palladium-catalyzed cyanation of chloropyridines.[1]

Materials:

-

3-Chloropyridine

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Argon or Nitrogen gas

-

Deionized water

-

5% Ammonium hydroxide solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried round-bottom flask, add potassium ferrocyanide (0.2 mmol), potassium carbonate (0.2 mmol), and palladium(II) acetate (0.005 mmol).

-

Place the flask under an inert atmosphere of argon or nitrogen.

-

Add 3-chloropyridine (1 mmol) and 1,4-dioxane (20 mL) to the flask.

-

Heat the reaction mixture to 100 °C and maintain for 1 hour with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water (80 mL) and wash with a 5% ammonium hydroxide solution (2 x 80 mL).

-

Extract the aqueous phase with an organic solvent. Dry the combined organic layers over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-chloro-4-cyanopyridine.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on the manganese dioxide-catalyzed hydrolysis of cyanopyridines.[2]

Materials:

-

3-Chloro-4-cyanopyridine

-

Manganese dioxide (MnO₂)

-

Deionized water

-

Glycerine bath or heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Prepare the manganese dioxide catalyst by the redox method using potassium permanganate and manganese chloride in a neutral medium.

-

In a round-bottom flask, dissolve 3-chloro-4-cyanopyridine (0.1923 mol) in deionized water (7.778 mol).

-

Add the prepared manganese dioxide catalyst (0.023 mol) to the solution.

-

Reflux the reaction mixture at 100-115 °C for 8 hours using a glycerine bath or heating mantle.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture and wash the solid residue with distilled water.

-

Combine the filtrate and washings and evaporate the solvent on a steam bath or using a rotary evaporator to dryness to obtain the solid this compound.

Data Summary

The following table summarizes the typical quantitative data for the two-step synthesis of this compound.

| Parameter | Step 1: Cyanation | Step 2: Hydrolysis |

| Starting Material | 3-Chloropyridine | 3-Chloro-4-cyanopyridine |

| Key Reagents | K₄[Fe(CN)₆], Pd(OAc)₂, K₂CO₃ | MnO₂ |

| Solvent | 1,4-Dioxane | Water |

| Reaction Temperature | 100 °C | 100-115 °C |

| Reaction Time | 1 hour | 8 hours |

| Yield | 84% (of 3-cyanopyridine)[1] | 85.0 mol % (of nicotinamide)[2] |

Note: The yield for Step 1 is reported for the synthesis of 3-cyanopyridine and may vary for the 4-cyano isomer. The yield for Step 2 is for the hydrolysis of 3-cyanopyridine to nicotinamide and is expected to be similar for the chloro-substituted analogue.

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic workflow for the two-step synthesis.

Conclusion

This application note details a robust and efficient two-step synthesis of this compound from 3-chloropyridine. The palladium-catalyzed cyanation of 3-chloropyridine provides a direct route to the key intermediate, 3-chloro-4-cyanopyridine. Subsequent hydrolysis using a manganese dioxide catalyst affords the desired product in good yield. The provided protocols are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical and agrochemical applications.

References

- 1. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 2. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]

Application Notes and Protocols for 3-Chloropyridine-4-carboxamide in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 3-Chloropyridine-4-carboxamide as a versatile intermediate in the synthesis of pharmaceutical compounds, particularly focusing on its application in the generation of substituted pyridine derivatives via palladium-catalyzed cross-coupling reactions.

Introduction

This compound is a key building block in medicinal chemistry due to the presence of a reactive chlorine atom on the pyridine ring, which can be readily displaced or participate in cross-coupling reactions. This allows for the introduction of diverse functionalities at the 3-position, leading to the synthesis of a wide range of biologically active molecules. Its utility is particularly notable in the development of inhibitors for enzymes such as Poly(ADP-ribose) polymerase (PARP), which are crucial targets in cancer therapy.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions